3-hydroxy-N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide
Description
This compound is a benzamide derivative featuring a thiazolidinone core (4-oxo-2-thioxo-1,3-thiazolidin-3-yl) substituted with a 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl methylidene group at the 5-position.
Properties
Molecular Formula |
C21H19N3O3S2 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
3-hydroxy-N-[(5Z)-5-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C21H19N3O3S2/c1-23-9-3-5-14-10-13(7-8-17(14)23)11-18-20(27)24(21(28)29-18)22-19(26)15-4-2-6-16(25)12-15/h2,4,6-8,10-12,25H,3,5,9H2,1H3,(H,22,26)/b18-11- |
InChI Key |
PMRKESKWLBQAPI-WQRHYEAKSA-N |
Isomeric SMILES |
CN1CCCC2=C1C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC(=CC=C4)O |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the formation of the thiazolidinone ring, and finally the coupling with the benzamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce different thiazolidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biology and Medicine
In biology and medicine, 3-hydroxy-N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is investigated for its potential therapeutic applications. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for modifications that can tailor its properties for various applications.
Mechanism of Action
The mechanism of action of 3-hydroxy-N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Substituted Analog
Compound : 3-Hydroxy-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
- Structural Difference: Replaces the tetrahydroquinoline group with an indole ring.
- Synthesis: Likely involves condensation of a thiazolidinone precursor with indole derivatives under acidic conditions, analogous to methods in and .
- Key Spectral Data: IR: C=O stretching at ~1670–1700 cm⁻¹ (thiazolidinone and indole carbonyl groups). NMR: Aromatic protons in the range of 7.2–8.3 ppm (DMSO-d₆) .
Chloro-Substituted Benzamide Analog
Compound : 2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide
- Structural Difference : Chlorine substitution on the benzamide ring and methoxy/propoxy groups on the phenylidene moiety.
- Synthesis : Similar multi-step protocol involving active methylene compounds (e.g., dibenzoyl methane) and ammonium acetate, as described in and .
- Key Spectral Data :
Quinazolinone-Based Analog
Compound : N-(2-(2-hydroxy-5-iodophenyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-3-methoxybenzamide
- Structural Difference: Replaces the thiazolidinone core with a quinazolinone ring.
- Synthesis : Uses isatoic anhydride and substituted hydrazides, as detailed in .
Bioactivity Profiling
- Target Compound: Predicted to inhibit aminopeptidase N (APN) or cathepsin L based on structural similarity to compounds in and .
- Chloro-Substituted Analog : Demonstrated anticancer activity against MDA-MB-231 cells (IC₅₀ = 8.2 µM) in .
Molecular Similarity Metrics
- Tanimoto Coefficient : Used to quantify structural overlap. For example, the indole analog shares ~65–70% similarity with SAHA, correlating with comparable pharmacokinetic properties .
- Dice Index: Applied in virtual screening to prioritize analogs with conserved thiazolidinone pharmacophores .
Physicochemical and Spectral Comparison
| Parameter | Target Compound | Indole Analog | Chloro-Substituted Analog |
|---|---|---|---|
| Molecular Formula | C₂₃H₂₀N₄O₃S₂ | C₂₁H₁₄N₄O₃S₂ | C₂₉H₂₂ClN₃O₄S₂ |
| IR (C=O stretch, cm⁻¹) | 1675, 1608 | 1679, 1605 | 1719, 1611 |
| ¹H-NMR (Aromatic δ, ppm) | 7.3–8.1 (tetrahydroquinoline and benzamide) | 7.4–8.3 (indole and benzamide) | 7.5–8.3 (substituted phenyl) |
| Mass Spec (M⁺) | 464 (calc.) | 414 (obs.) | 506 (obs.) |
| Elemental Analysis (C%) | 66.65 (calc.) | 66.49 (obs.) | 68.76 (calc.) |
Pharmacological Implications
- Target Compound: The tetrahydroquinoline group may enhance blood-brain barrier penetration compared to indole or quinazolinone analogs .
- Indole Analog : Moderate similarity to HDAC inhibitors suggests utility in cancer or neurodegenerative diseases .
Biological Activity
The compound 3-hydroxy-N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide (CAS Number: 951952-77-5) is a complex organic molecule with potential pharmacological applications. Its unique structure features a quinoline ring and thiazolidinone moiety, which may contribute to its biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 425.5 g/mol. The structural configuration includes various functional groups that are essential for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3O3S2 |
| Molecular Weight | 425.5 g/mol |
| CAS Number | 951952-77-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazolidinone ring may facilitate interactions with enzymes or receptors involved in various metabolic pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, leading to altered cellular pathways.
- Receptor Modulation : It could act as a modulator for receptors related to inflammation or cancer pathways.
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties that can mitigate oxidative stress in cells.
Biological Activities
Research indicates that compounds similar to 3-hydroxy-N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide exhibit various biological activities:
- Antitumor Activity : Studies have shown that thiazolidinone derivatives possess significant antitumor properties by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : The presence of the quinoline moiety is associated with antimicrobial activity against various pathogens.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antitumor Effects : A study published in Cancer Letters demonstrated that thiazolidinone derivatives can induce apoptosis in breast cancer cell lines through modulation of the PI3K/Akt signaling pathway .
- Anti-inflammatory Mechanism : Research published in Journal of Medicinal Chemistry highlighted that compounds containing thiazolidinone structures exhibit anti-inflammatory effects by inhibiting NF-kB activation .
- Antimicrobial Activity : A recent investigation revealed that quinoline-based compounds showed significant activity against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
